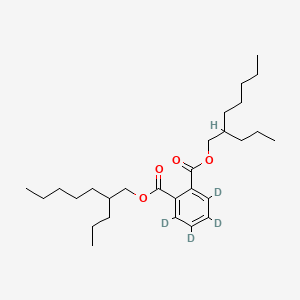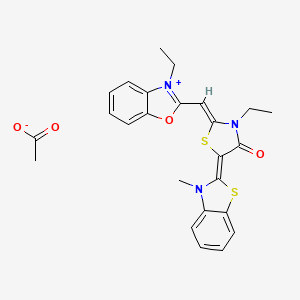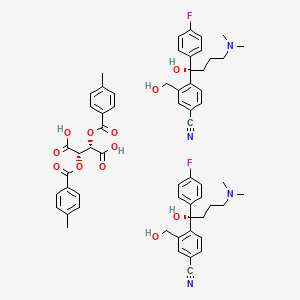
Okadaic Acid, Potassium Salt
Overview
Description
Okadaic Acid, Potassium Salt is a water-soluble analog of Okadaic Acid . It has been used as a response modifier in the study of large granular lymphocyte and T-cell biochemistry . In addition to inhibitive activities, it is a tumor promoter and has been used to study nitric oxide metabolism, apoptosis, cell cycle, and calcium signaling .
Scientific Research Applications
Detection of Okadaic Acid in Environmental Samples : A study by Ramalingam et al. (2019) developed an electrochemical microfluidic biochip for detecting Okadaic acid (OA), utilizing phosphorene-gold nanocomposites and specific aptamers. This innovation is significant for on-farm assays in fishing units to detect OA, which is associated with digestive ailments like nausea and diarrhea when consumed (Ramalingam et al., 2019).
Structural Studies of Okadaic Acid : Daranas et al. (2004) reported that Okadaic acid can form a dimeric structure when complexed with potassium ion, a finding based on spectroscopic and conformational studies. This structural aspect is crucial for understanding the molecular interactions and mechanisms of OA (Daranas et al., 2004).
Reduction of Okadaic Acid Toxicity : Research by Murray et al. (2017) showed that pulsed light treatment can significantly reduce the toxicity of Okadaic acid, a dinoflagellate algal toxin. This finding is important for ecological, societal, and enterprise implications, especially for the prevention or reduction of algal contamination in fisheries and aquaculture industries (Murray et al., 2017).
Okadaic Acid as a Tumor Promoter : A study by Suganuma et al. (1988) found that Okadaic acid acts as a potent tumor promoter in mouse skin carcinogenesis. This discovery is significant for understanding the mechanisms of skin irritation and the induction of specific enzymes like ornithine decarboxylase (Suganuma et al., 1988).
Influence on Protein Phosphorylation and Metabolism : Haystead et al. (1989) reported that Okadaic acid stimulates protein phosphorylation in intact cells and influences various metabolic processes. This research highlights the role of protein phosphatases in cellular regulation and the effect of Okadaic acid on processes like glucose transport in adipocytes (Haystead et al., 1989).
Use as a Probe for Cellular Regulation : Cohen et al. (1990) emphasized the utility of Okadaic acid as a probe for identifying biological processes controlled through reversible protein phosphorylation. This application is crucial for understanding the cellular mechanisms regulated by protein phosphatases (Cohen et al., 1990).
Mechanism of Action
Target of Action
Okadaic Acid, Potassium Salt is a potent and selective inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A) . These phosphatases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets, PP1 and PP2A, by inhibiting their activity . This inhibition leads to an increase in the phosphorylation state of many cellular proteins . It has been observed to block insulin’s stimulation of glucose transport by inhibiting IRS-1 phosphorylation .
Biochemical Pathways
The inhibition of PP1 and PP2A by this compound affects various biochemical pathways. It induces hyperphosphorylation of tau, a protein that stabilizes microtubules, and in later stages causes Alzheimer’s disease (AD)-like pathology . The activation of major kinases, such as Ser/Thr, MAPK, ERK, PKA, JNK, PKC, CaMKII, Calpain, and GSK3β, in neurons is associated with AD pathology .
Pharmacokinetics
It is known to be water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Safety and Hazards
Okadaic Acid, Potassium Salt can cause skin and eye irritation . It is toxic if inhaled and harmful if swallowed or in contact with skin . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Okadaic Acid, Potassium Salt has been suggested to play a potent probe for studying the various molecular, cellular, biochemical mechanisms, and neurotoxicity . It is known as a selective and potent inhibitor of serine/threonine phosphatases 1 and 2A . It induces hyperphosphorylation of tau in vitro and in vivo . It has been reported that Alzheimer’s disease (AD) is a complex multifactorial neurodegenerative disorder and hyperphosphorylated tau protein is a major pathological hallmark of AD . The reduced activity of phosphatases like, PP2A has been implicated in the brain of AD patients . OKA also induced inhibition of protein phosphatases cause neurofibrillary tangles (NFTs) like pathological changes and tau hyperphosphorylation seen in AD pathology . Therefore, there is a need to pay ample attention to MAPK kinase pathways in AD, and this compound can be a better tool to study cellular and molecular mechanisms for AD pathology .
properties
IUPAC Name |
potassium;2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68O13.K/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRQUXBFVICHQJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67KO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657555 | |
| Record name | PUBCHEM_44134868 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155751-72-7 | |
| Record name | PUBCHEM_44134868 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Okadaic acid, Potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)
![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)
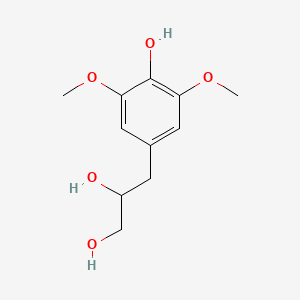


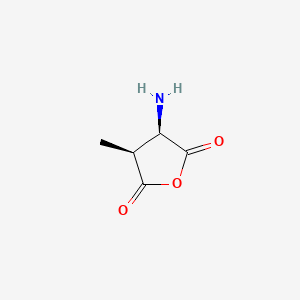
![N-Nitroso-3-azabicyclo[3.3.0]octane-d4](/img/no-structure.png)
